N'-[(E)-(3-nitrophenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-(3-nitrophenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide is a complex organic compound that features both nitrophenyl and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide typically involves the condensation of 3-nitrobenzaldehyde with 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-nitrophenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted triazolyl derivatives.
Scientific Research Applications
N’-[(E)-(3-nitrophenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and triazolyl groups can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide
- N’-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide
Uniqueness
N’-[(E)-(3-nitrophenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of nitrophenyl and triazolyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H9N7O5 |
---|---|
Molecular Weight |
319.23 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C11H9N7O5/c19-10(6-16-7-12-11(15-16)18(22)23)14-13-5-8-2-1-3-9(4-8)17(20)21/h1-5,7H,6H2,(H,14,19)/b13-5+ |
InChI Key |
BAPIXXIVCMZLIG-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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